molecular formula C20H15ClN2O4S B12002285 N-benzyl-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine

N-benzyl-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine

Cat. No.: B12002285
M. Wt: 414.9 g/mol
InChI Key: UHBHPVOUSZECBD-UHFFFAOYSA-N
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Description

N-benzyl-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine is a complex organic compound that features a combination of benzyl, chlorophenyl, sulfonyl, furan, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-furylamine derivative, with a suitable reagent like acetic anhydride.

    Introduction of the sulfonyl group: The oxazole intermediate can be reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

    Benzylation: The final step involves the benzylation of the amine group using benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Substitution reactions can be facilitated by using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-benzyl-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure may be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-benzyl-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-((4-methylphenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine: Similar structure but with a methyl group instead of a chlorine atom.

    N-benzyl-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

N-benzyl-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical properties and biological activity compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H15ClN2O4S

Molecular Weight

414.9 g/mol

IUPAC Name

N-benzyl-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-amine

InChI

InChI=1S/C20H15ClN2O4S/c21-15-8-10-16(11-9-15)28(24,25)20-19(22-13-14-5-2-1-3-6-14)27-18(23-20)17-7-4-12-26-17/h1-12,22H,13H2

InChI Key

UHBHPVOUSZECBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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